

6-Methoxykaempferol 3-glucoside CAS number and chemical information

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Compound of Interest

Compound Name: 6-Methoxykaempferol 3-glucoside

Cat. No.: B13415205

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An In-depth Technical Guide to 6-Methoxykaempferol 3-glucoside

This technical guide provides a comprehensive overview of **6-Methoxykaempferol 3-glucoside**, a naturally occurring flavonoid glycoside. It is intended for researchers, scientists, and professionals in drug development, offering detailed chemical information, potential biological activities, and relevant experimental protocols.

Chemical and Physical Properties

6-Methoxykaempferol 3-glucoside, also known as 6-Methoxyastragalin, is a derivative of kaempferol, a common flavonol found in many plants.[1][2] The addition of a methoxy group and a glucoside moiety influences its chemical and biological properties.



Property	Value	Source
CAS Number	63422-27-5	[2][3][4][5]
Molecular Formula	C22H22O12	[1][3][6]
Molecular Weight	478.40 g/mol	[1][3][6]
IUPAC Name	5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one	[6]
Synonyms	Kaempferol-6-methoxy-3-O-β- D-glucoside, 6- Methoxyastragalin	[1][2]
Appearance	Yellow powder	[2]
Solubility	Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate	[2]

Biological Activity and Signaling Pathways

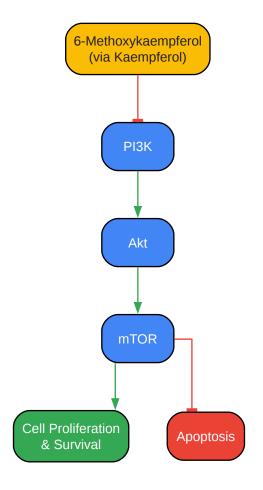
6-Methoxykaempferol 3-glucoside is recognized for its potential therapeutic properties, including antioxidant, anti-inflammatory, anti-cancer, and cardioprotective effects.[3] Its biological activities are largely attributed to its aglycone, kaempferol, which modulates several key cellular signaling pathways.

The anticancer properties of kaempferol are exerted by influencing critical pathways involved in apoptosis, cell cycle regulation, inflammation, angiogenesis, and metastasis.[7][8][9][10]

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell survival, proliferation, and growth. Kaempferol has been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.[8][10]





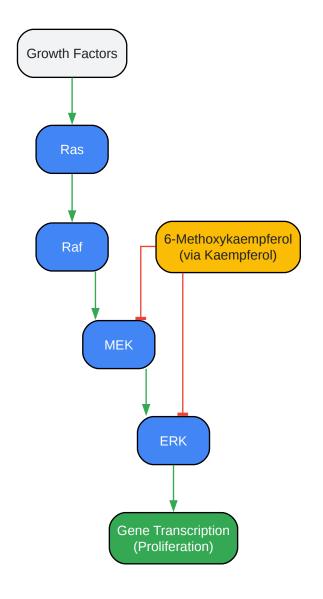
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Caption: Inhibition of the PI3K/Akt/mTOR pathway by Kaempferol.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another key regulator of cell proliferation and differentiation. Kaempferol can attenuate this pathway, contributing to its anti-cancer effects.[8][9]





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Caption: Attenuation of the MAPK/ERK signaling pathway by Kaempferol.

Experimental Protocols

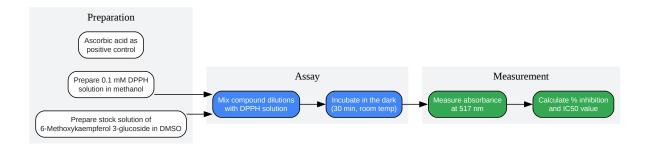
The following are representative protocols for assessing the biological activity of **6-Methoxykaempferol 3-glucoside**. These methodologies are based on standard assays for flavonoids and may require optimization for specific experimental conditions.

DPPH Radical Scavenging Activity (Antioxidant Assay)

This protocol measures the ability of the compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.



Workflow:



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Caption: Workflow for the DPPH radical scavenging assay.

Methodology:

- Preparation: Prepare a stock solution of 6-Methoxykaempferol 3-glucoside in DMSO (e.g., 10 mM). Prepare serial dilutions in methanol. A 0.1 mM solution of DPPH in methanol is also prepared.
- Reaction: In a 96-well plate, add 100 μ L of the compound dilution to 100 μ L of the DPPH solution. Methanol is used as a negative control, and ascorbic acid is used as a positive control.
- Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
- Measurement: The absorbance is measured at 517 nm using a microplate reader.
- Calculation: The percentage of scavenging activity is calculated using the formula: %
 Inhibition = [(A_control A_sample) / A_control] * 100 The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined from a dose-response curve.

MTT Assay for Cell Viability (Anticancer Assay)



This colorimetric assay assesses the effect of the compound on the metabolic activity of cells, which is an indicator of cell viability.

Methodology:

- Cell Seeding: Seed cancer cells (e.g., HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Treatment: Treat the cells with various concentrations of 6-Methoxykaempferol 3-glucoside (dissolved in culture medium from a DMSO stock) for 24, 48, or 72 hours. A vehicle control (DMSO) is included.
- MTT Addition: After the treatment period, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630 nm.
- Calculation: Cell viability is expressed as a percentage of the vehicle-treated control cells.
 The IC50 value (concentration that inhibits 50% of cell growth) is calculated.

Griess Assay for Nitric Oxide Production (Antiinflammatory Assay)

This protocol measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

Methodology:

- Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
- Pre-treatment: Pre-treat the cells with different concentrations of 6-Methoxykaempferol 3-glucoside for 1-2 hours.



- Stimulation: Stimulate the cells with LPS (1 μg/mL) for 24 hours to induce NO production. Untreated cells serve as a negative control.
- Nitrite Measurement: Collect 50 μL of the cell culture supernatant and mix it with 50 μL of Griess Reagent A, followed by 50 μL of Griess Reagent B.
- Incubation and Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.
- Quantification: The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

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